Methyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate is a pyrrolidine derivative characterized by the presence of a benzyl group and a para-fluorophenyl substituent on the pyrrolidine ring. Its chemical formula is with a molecular weight of approximately 313 Da. This compound features a methyl ester functional group at the carboxylic acid position, contributing to its solubility and reactivity in various chemical environments. The stereochemistry of this compound is specified as (3S,4R), indicating the configuration of its chiral centers, which plays a critical role in its biological activity and interactions.
Pyrrolidine derivatives, including methyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate, are often investigated for their biological activities. This compound has been studied for its potential as a pharmacological agent, particularly in relation to its interactions with various biological targets. Some studies indicate that modifications in the aromatic substituents can significantly influence the compound's activity profile, including antagonistic effects on specific receptors .
The synthesis of methyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate typically involves several key steps:
Methyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate has potential applications in medicinal chemistry and pharmaceutical development. Its structural characteristics make it suitable for:
Interaction studies involving methyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate focus on its binding affinity and efficacy against various biological targets. Research indicates that modifications to the aromatic ring can alter its interaction profile significantly, impacting its potency as an antagonist or agonist at specific receptors . Such studies are crucial for understanding how structural changes affect biological outcomes.
Several compounds share structural similarities with methyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate, each exhibiting unique properties and activities:
| Compound Name | Structure Description | Notable Activity |
|---|---|---|
| Methyl 1-benzylpyrrolidine-3-carboxylate | Lacks fluorine substituent | Moderate biological activity |
| Methyl 1-(3-fluorobenzyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate | Contains multiple fluorine substituents | Enhanced receptor binding |
| Methyl 1-benzyl-4-(3-chlorophenyl)pyrrolidine-3-carboxylate | Chlorine instead of fluorine | Different pharmacological profile |
| Methyl 1-benzylpyrrolidine-2-carboxylic acid | Carboxylic acid instead of ester | Varying solubility and reactivity |
These compounds illustrate how variations in substituents can lead to significant differences in biological activity and chemical behavior, highlighting the uniqueness of methyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate within this class of compounds.
The compound’s structure centers on a pyrrolidine ring (C₄H₈N) substituted with three distinct functional groups:
The IUPAC name, methyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate, reflects this substitution pattern. The pyrrolidine ring is numbered such that the nitrogen atom occupies position 1, with subsequent positions assigned clockwise.
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₉H₂₀FNO₂ |
| Molecular Weight | 313.36 g/mol (calculated) |
| IUPAC Name | Methyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate |
| Key Functional Groups | Pyrrolidine, benzyl, 4-fluorophenyl, methyl ester |
| SMILES Representation | COC(=O)C1CN(CC2=CC=CC=C2)C(C1)C3=CC=C(C=C3)F |
The fluorine atom at the para position of the phenyl ring induces electron-withdrawing effects, potentially altering the compound’s electronic distribution and interactions with biological targets. The benzyl group contributes to hydrophobicity, which may enhance blood-brain barrier penetration or protein binding.
The construction of the pyrrolidine ring in methyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate relies on several established cyclization methodologies that have been optimized for efficiency and stereoselectivity. The Frater-Seebach diastereoselective alkylation represents a cornerstone approach, involving treatment with n-butyllithium at 0°C followed by trimethylsilyl chloride quenching [1]. This method achieves an overall yield of 42% across nine steps, representing a significant improvement over previous strategies.
Intramolecular cyclization from benzyl-protected amines has emerged as a particularly efficient route, where treatment with methanesulfonyl chloride in the presence of triethylamine leads to quantitative yields [1]. The rapid nature of this cyclization prevents unwanted side reactions, making it ideal for large-scale preparations. The copper-promoted intramolecular aminooxygenation approach utilizes copper(II) 2-ethylhexanoate (1.5 equivalents) with TEMPO (3 equivalents) and cesium carbonate in xylenes at 130°C, achieving yields ranging from 76-97% with excellent diastereoselectivity (>20:1 for cis products) [2].
Recent advances in photo-promoted ring contraction of pyridines offer an innovative approach using silylborane under photochemical conditions, achieving 80% yield at 2 mol% catalyst loading [3]. This method provides access to 6-silyl-2-azabicyclo[3.1.0]hex-3-ene derivatives that serve as powerful synthons for functionalized pyrrolidines. The decarboxylative 1,3-dipolar cycloaddition methodology employs glycine derivatives with aldehydes and dipolarophiles, yielding products in the 64-87% range with good to excellent stereoselectivity [4].
Asymmetric [3+2] cycloaddition with azomethine ylides represents one of the most stereoselective approaches, utilizing either silver(I) or copper(I) catalysis with chiral auxiliaries to achieve yields of 80-95% with excellent diastereoselectivity [5]. The reductive cyclization of precursors using ruthenium catalysts under hydrogen atmosphere provides a 67% yield with good stereoselectivity [6]. Finally, intramolecular C-H amination using iron(II) iodide at 2 mol% loading operates at 275-375°C with reaction times under 30 minutes, achieving 80% yield [7].
The incorporation of aromatic substituents into the pyrrolidine framework frequently employs Friedel-Crafts chemistry, particularly for introducing the 4-fluorophenyl group. Asymmetric catalytic Friedel-Crafts reactions with unactivated arenes have been developed using imidodiphosphorimidate organocatalysts, enabling the first asymmetric catalytic Friedel-Crafts reaction of simple hydrocarbon arenes [8]. This approach operates under mild conditions with excellent enantioselectivity, overcoming the traditional limitations of harsh reaction conditions.
Organocatalytic enantioselective Friedel-Crafts reactions of pyrroles utilize chiral BINOL-derived phosphoric acids to achieve good to excellent enantioselectivity with various aromatic substrates [9]. The traditional Friedel-Crafts alkylation employs Lewis acids such as aluminum chloride, iron(III) chloride, or boron trifluoride, though these methods require harsh conditions (400°C) and produce racemic products [10]. Friedel-Crafts acylation uses Lewis acid catalysts with acyl halides at temperatures of 100-130°C, providing an alternative pathway for aromatic functionalization [11].
The imidodiphosphorimidate organocatalyst system represents a significant advancement, employing a strong confined organocatalyst that operates under mild conditions while maintaining excellent enantioselectivity [8]. Pyrrolidine-based Friedel-Crafts reactions utilize pyrrolidine derivatives as nucleophiles in aromatic substitution reactions, though selectivity can be variable depending on the specific substrate and conditions [12].
The methyl ester functionality in methyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate can be introduced through various esterification techniques. Methyl esterification from carboxylic acids employs standard methylation conditions, achieving yields of 70-85% with good selectivity . Ethyl esterification provides an alternative approach using ethanol with acid catalysis, yielding 75-90% with good selectivity [15].
Isopropyl ester reduction using lithium aluminum hydride offers a one-pot procedure with 83% yield and complete retention of stereochemistry [1]. The Arndt-Eistert reaction for homologation enables conversion of carboxylic acids to their closest homologues, achieving yields of 65-80% with good selectivity [6].
Protecting group strategies play a crucial role in pyrrolidine synthesis. The 2,5-dimethylpyrrole protecting group provides excellent stability under various reaction conditions while being easily removable under mild conditions [1]. This protecting group increases the chelating ability of pyridine nitrogen to lithium ion, favoring regioselective deprotonation. Fmoc protection with pyrrolidine removal has been developed for peptide synthesis applications, where pyrrolidine in binary solvent mixtures achieves 85-95% yield with high selectivity [16].
Orthogonal protection strategies allow for selective deprotection of one protective group in multiply-protected structures, essential for complex molecule synthesis [17]. Benzyl ester protection using benzyl alcohol with coupling reagents provides 80-95% yields with good selectivity, serving as a reliable method for carboxyl protection [17].
Industrial production of pyrrolidine derivatives increasingly relies on continuous flow reactor technology to achieve consistent product quality and improved safety profiles. Fixed-bed reactors represent the most established industrial approach, operating at 290-340°C with feed rates of 0.39-0.47 mole per liter of catalyst per minute [18]. These systems achieve throughputs of 3.31 kg pyrrolidine per liter of catalyst per day with high conversion rates and continuous operation capabilities.
Continuously stirred tank reactors (CSTR) offer advantages in terms of precise control and stable operation, with pilot to industrial scale implementations achieving throughputs of 1.2 kg per day in 100 mL reactor volumes [19]. The tube-in-tube reactor design provides enhanced nitrogen gas removal and in-line monitoring capabilities, operating at 135°C with 3-minute residence times [20].
Microfluidic reactors enable rapid synthesis with high diastereocontrol, achieving throughputs of 7.45 g per hour under mild conditions with 150-second residence times [21]. Photochemical flow reactors demonstrate excellent productivity and scalability, achieving 28.8 g per hour at 3 kW power with UV irradiation and controlled temperature [22].
Laser-driven flow reactors provide precise power control and modularity, processing 1.85 kg in 32 hours with remarkable stability [19]. Multi-stage flow systems employing cascaded reactors offer enhanced conversion and flexibility, with throughput depending on the specific configuration [23].
Industrial catalyst selection for pyrrolidine production focuses on balancing activity, selectivity, and economic considerations. Gamma alumina emerges as the preferred industrial catalyst, operating optimally at 275-375°C (preferably 290-340°C) under atmospheric to low pressure conditions [18]. This catalyst achieves 60-70% conversion with 70-78% yield while significantly reducing byproduct formation compared to alpha alumina.
Alpha alumina requires higher temperatures (400°C) and produces more byproducts, achieving only 20-40% conversion with 27-43% yield [18]. Iron salts, particularly iron(II) iodide, demonstrate exceptional performance with 80% yield in under 30 minutes at 2 mol% loading, operating at 275-375°C under atmospheric pressure [7].
Cobalt-nickel oxide on alumina represents the established industrial standard for pyrrolidine production from 1,4-butanediol and ammonia, operating at 165-200°C under 17-21 MPa pressure [24]. This catalyst system is used in continuous tube or tube bundle reactors operated in downflow mode with multistage purification.
Copper(II) 2-ethylhexanoate provides excellent diastereoselectivity (94% yield) at 130°C under atmospheric pressure, particularly valuable for stereoselective synthesis [2]. Granular solid superacid catalysts operate at 240-320°C under atmospheric pressure, providing clean reaction profiles with high yields [25].
Ruthenium catalysts offer stereoselective synthesis capabilities under hydrogen atmosphere, achieving 67% yield in autoclave conditions [6]. Silver carbonate systems provide high stereoselectivity under mild conditions, though yields can be variable depending on substrate structure [26].
The optimization of catalyst systems involves careful consideration of reaction temperature, pressure, contact time, and catalyst regeneration requirements. Gamma alumina systems benefit from catalyst reactivation by passing air through the catalyst bed at 500-600°C until carbonaceous deposits are removed [18]. The use of substantial ammonia excess (6-20 moles per mole of starting material) significantly improves conversion rates and reduces high-boiling byproduct formation [18].